2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonyl chloride hydrochloride
Description
IUPAC Name and CAS Registry Number
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, resulting in the official designation: 2-(5,7-dioxo-5,7-dihydro-6h-pyrrolo[3,4-b]pyridin-6-yl)ethane-1-sulfonyl chloride hydrochloride. This comprehensive name accurately describes the structural features including the bicyclic heterocyclic core, the positioning of carbonyl groups, and the nature of the side chain functionalization. The Chemical Abstracts Service has assigned registry number 1421457-99-9 to this specific compound. Additionally, the compound possesses the molecular design locator number MFCD22587947, which serves as an additional unique identifier within chemical databases.
The systematic naming convention reflects the hierarchical structure beginning with the pyrrolo[3,4-b]pyridine framework as the parent heterocycle. The numerical descriptors 5,7-dioxo indicate the presence of carbonyl functionalities at specific ring positions, while the 5,7-dihydro designation specifies the saturation pattern within the bicyclic system. The ethanesulfonyl chloride substituent is precisely located at the 6-position nitrogen atom through a two-carbon linkage. The hydrochloride specification indicates the protonated salt form of the compound.
Table 1: Nomenclature and Registry Information
| Parameter | Value |
|---|---|
| IUPAC Name | 2-(5,7-dioxo-5,7-dihydro-6h-pyrrolo[3,4-b]pyridin-6-yl)ethane-1-sulfonyl chloride hydrochloride |
| CAS Registry Number | 1421457-99-9 |
| MDL Number | MFCD22587947 |
| Molecular Formula | C₉H₈Cl₂N₂O₄S |
| Molecular Weight | 311.15 g/mol |
| Commercial Purity | 95% |
Heterocyclic Core Identification: Pyrrolo[3,4-b]pyridine Skeleton
The pyrrolo[3,4-b]pyridine skeleton represents a fused bicyclic heterocyclic system that combines pyrrole and pyridine structural elements in a specific geometric arrangement. This heterocyclic framework consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, where the fusion occurs between the 3,4-positions of the pyrrole and the corresponding positions of the pyridine component. The pyrrolo[3,4-b]pyridine core structure exhibits distinct electronic properties due to the presence of multiple nitrogen atoms within the fused ring system.
The pyridine component of this bicyclic system retains the characteristic properties of the parent pyridine molecule, including its aromatic character and the basic nature of the nitrogen atom. Pyridine itself exhibits a basic lone pair of electrons that does not participate in the aromatic π-electron system, resulting in chemical behavior similar to tertiary amines. In the context of the pyrrolo[3,4-b]pyridine skeleton, this basicity becomes incorporated into the overall electronic structure of the fused heterocycle.
Research has demonstrated that pyrrolo[3,4-b]pyridine derivatives can be synthesized through various methodological approaches, including multicomponent cascade reactions. The construction of this heterocyclic framework has been achieved through Ugi three-component reactions followed by aza Diels-Alder cycloadditions, demonstrating the versatility of synthetic routes available for accessing this molecular architecture. Additional synthetic methodologies have employed base-promoted three-component reactions involving β-enamino imides, aromatic aldehydes, and malononitrile derivatives.
Table 2: Pyrrolo[3,4-b]pyridine Core Characteristics
| Structural Feature | Description |
|---|---|
| Ring System | Fused 5,6-bicyclic heterocycle |
| Heteroatoms | Two nitrogen atoms |
| Fusion Pattern | 3,4-positions of pyrrole with pyridine |
| Electronic Character | Aromatic with basic nitrogen functionality |
| Synthetic Accessibility | Multiple documented synthetic routes |
Functional Group Analysis: Sulfonyl Chloride and Hydrochloride Salt
The sulfonyl chloride functional group present in this compound represents a highly reactive electrophilic center characterized by the general formula R-SO₂-Cl. Sulfonyl chlorides constitute an important class of organosulfur compounds that exhibit tetrahedral geometry around the central sulfur atom, with bond distances typically measuring 142.4 picometers for sulfur-oxygen bonds, 176.3 picometers for sulfur-carbon bonds, and 204.6 picometers for sulfur-chlorine bonds. The sulfonyl chloride moiety demonstrates significant reactivity toward nucleophilic species, readily undergoing substitution reactions with alcohols to form sulfonate esters and with amines to produce sulfonamides.
The ethanesulfonyl chloride substituent in the target compound connects to the pyrrolo[3,4-b]pyridine core through a two-carbon alkyl chain attached to the nitrogen atom at the 6-position of the heterocyclic system. This structural arrangement places the reactive sulfonyl chloride functionality at a strategic distance from the heterocyclic core, potentially minimizing steric hindrance while maintaining synthetic accessibility for further chemical transformations.
The hydrochloride salt formation represents an additional structural modification that significantly impacts the physical and chemical properties of the compound. Hydrochloride salts typically form through the protonation of basic nitrogen centers by hydrochloric acid, resulting in ionic compounds with enhanced water solubility compared to their neutral counterparts. In the context of the pyrrolo[3,4-b]pyridine system, the basic nitrogen atom within the pyridine ring serves as the likely site for protonation, forming the corresponding pyridinium hydrochloride salt.
The simplified molecular input line entry system representation of the compound, Cl.O=C1C2=CC=CN=C2C(=O)N1CCS(=O)(=O)Cl, clearly illustrates the spatial relationship between the heterocyclic core and the functional group modifications. This notation demonstrates the presence of both the sulfonyl chloride reactive center and the separate chloride anion associated with the hydrochloride salt formation.
Table 3: Functional Group Analysis
| Functional Group | Location | Characteristics | Reactivity Profile |
|---|---|---|---|
| Sulfonyl Chloride | Terminal position of ethyl chain | Tetrahedral sulfur center | High electrophilicity toward nucleophiles |
| Carbonyl Groups | Positions 5 and 7 of heterocycle | Planar sp² hybridization | Moderate electrophilicity |
| Pyridinium Center | Nitrogen atom in pyridine ring | Quaternary ammonium character | Enhanced electrophilicity |
| Chloride Counterion | Associated with protonated nitrogen | Ionic interaction | Potential leaving group |
Properties
IUPAC Name |
2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S.ClH/c10-17(15,16)5-4-12-8(13)6-2-1-3-11-7(6)9(12)14;/h1-3H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWJIOVKTXBBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCS(=O)(=O)Cl)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonyl chloride hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrolopyridine derivatives, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C9H7ClN2O4S |
| Molecular Weight | 311.14 g/mol |
| CAS Number | 45496400 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways.
- Case Study : A study demonstrated that related pyrrolopyridine derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Mechanism : The sulfonyl chloride moiety is known to enhance the reactivity of the compound towards nucleophiles, potentially disrupting microbial cell walls or metabolic processes.
- Research Findings : In vitro studies have shown that similar compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
- Evidence : Compounds with similar structures have been reported to reduce inflammation in animal models of arthritis and other inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways critical for tumor growth and immune response.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Biological Activity |
|---|---|
| 2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)acetic acid | Moderate anticancer activity |
| 2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid | Strong anti-inflammatory effects |
| 2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)ethylamine | Notable antimicrobial properties |
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of this compound lie in its potential as a modulator of muscarinic receptors , particularly the M4 subtype. This modulation has implications for developing treatments for various neuropsychiatric disorders such as schizophrenia. The ability to selectively influence receptor activity can enhance therapeutic outcomes while minimizing side effects associated with broader receptor interactions .
Research indicates that derivatives of this compound may exhibit significant biological activities. Interaction studies have demonstrated its binding affinity and efficacy at muscarinic receptors, highlighting its potential as an allosteric modulator. This selectivity is crucial for targeting cholinergic systems in the brain effectively .
Synthesis and Derivatives
The synthesis of 2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonyl chloride hydrochloride typically involves several steps that must be optimized for yield and purity. The compound serves as an intermediate in synthesizing other biologically active compounds, which can lead to the discovery of new therapeutic agents .
Comparative Analysis of Related Compounds
Several compounds share structural similarities with this compound. A comparative analysis highlights their unique features and potential applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyridine | Structure | Contains chlorine substituent; potential anti-cancer activity |
| 2-(5-Methyl-7-oxo-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonamide | Structure | Sulfonamide derivative; different biological profile |
| 2-(6-Amino-pyrrolo[3,4-b]pyridin-5-yl)-ethanesulfonamide | Structure | Amino group enhances solubility; potential CNS activity |
This table illustrates the diversity within the pyrrolo[3,4-b]pyridine class while showcasing the unique reactivity and biological potential of the target compound compared to its analogs .
Case Studies in Drug Development
Recent studies have focused on the pharmacological profiling of this compound. For instance:
- Allosteric Modulation : A study examined the compound's role as an allosteric modulator at M4 muscarinic receptors. Results indicated that it could enhance receptor signaling without activating other subtypes significantly, suggesting its utility in developing targeted therapies for schizophrenia .
- Synthesis of Derivatives : Researchers synthesized various derivatives using this compound as a precursor. These derivatives were evaluated for their biological activity against several targets related to neuropsychiatric disorders .
Comparison with Similar Compounds
Structural and Molecular Comparisons
A comparative analysis of structurally related compounds is provided below:
Key Observations:
Core Heterocycles :
- The target compound’s pyrrolo[3,4-b]pyridine-dione core is distinct from pyridine-isoxazole (), pyrrolo[3,4-d]pyrimidine (), and pyrrolo[1,2-b]pyridazine (). These variations influence electronic properties and binding affinities .
- The dione (two ketone) groups in the target compound enhance electrophilicity, favoring nucleophilic reactions at the sulfonyl chloride site .
Substituent Effects :
- Ethanesulfonyl vs. Benzenesulfonyl : The ethanesulfonyl group in the target compound offers greater flexibility and reactivity compared to the rigid benzenesulfonyl group in , which may improve metabolic stability but reduce reaction rates .
- Halogenated Groups : The bromine in ’s pyridine-isoxazole derivative supports cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target’s sulfonyl chloride is suited for nucleophilic substitutions (e.g., amine coupling) .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonyl chloride hydrochloride typically involves:
- Construction or procurement of the 5,7-dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridine core.
- Introduction of the ethanesulfonyl chloride moiety at the 6-position of the pyrrolo[3,4-b]pyridine ring.
- Isolation and purification of the hydrochloride salt form for stability and handling.
Preparation of the Pyrrolo[3,4-b]pyridine Core
The 5,7-dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridine scaffold is a bicyclic heterocycle with keto groups at positions 5 and 7. According to WO2017112719A1, related pyrrolo[3,4-b]pyridin-5-one derivatives are prepared via cyclization reactions involving appropriate amine and keto precursors under controlled conditions, often employing allosteric modulation chemistry techniques.
Introduction of the Ethanessulfonyl Chloride Group
The ethanesulfonyl chloride functionality is introduced via sulfonylation reactions using ethanesulfonyl chloride reagents. The preparation of ethanesulfonyl chloride itself is well documented, typically involving chlorination of ethanesulfonic acid or related precursors.
Typical Procedure for Ethanessulfonyl Chloride Preparation:
| Reagents | Conditions | Outcome |
|---|---|---|
| Ethanessulfonic acid + PCl5 or SOCl2 | Reflux under anhydrous conditions | Ethanessulfonyl chloride obtained as a reactive intermediate |
Coupling of Pyrrolo[3,4-b]pyridine Core with Ethanessulfonyl Chloride
The key step involves reacting the pyrrolo[3,4-b]pyridine derivative bearing a reactive site (e.g., an amine or hydroxyl group at position 6) with ethanesulfonyl chloride under anhydrous conditions, typically in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine) to neutralize the released HCl.
| Component | Amount / Molar Ratio | Conditions | Notes |
|---|---|---|---|
| Pyrrolo[3,4-b]pyridine derivative | 1 equiv | Dissolved in dry solvent | Stirred at 0–5 °C initially |
| Ethanessulfonyl chloride | 1.1 equiv | Added dropwise under cooling | Prevents side reactions |
| Base (e.g., triethylamine) | 1.2 equiv | Added to scavenge HCl | Maintains reaction pH |
| Reaction time | 1–4 hours | Gradual warming to room temp | Monitored by TLC or HPLC |
This approach is analogous to procedures reported for related sulfonyl chloride derivatives, such as pyridine-3-sulfonyl chloride hydrochloride, where sulfonyl chlorides are reacted with amines or hydroxyl groups in acetone or dichloromethane at low temperature followed by stirring at room temperature.
Formation of Hydrochloride Salt
Post-reaction, the crude sulfonyl chloride product is often treated with dry hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., chloroform saturated with HCl) to form the hydrochloride salt, enhancing stability and crystallinity.
Typical Salt Formation Procedure:
| Step | Conditions | Outcome |
|---|---|---|
| Trituration with HCl-saturated solvent | Room temperature, stirring 1–2 hours | Formation of hydrochloride salt |
| Filtration and washing | With cold solvent (e.g., CHCl3) | Pure crystalline hydrochloride |
| Drying | Under vacuum | Dry, stable hydrochloride salt |
Representative Experimental Data and Yields
Analytical and Purification Techniques
- Purity Assessment: High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and mass spectrometry (MS) are employed to confirm reaction completion and product purity.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C), infrared (IR) spectroscopy, and elemental analysis confirm the presence of the pyrrolo[3,4-b]pyridine core and sulfonyl chloride group.
- Crystallization: Recrystallization from solvents such as hexane, ethyl acetate, or methanol is used to obtain pure crystalline hydrochloride salts.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis of structurally related heterocyclic compounds (e.g., pyrazolo-pyridines) suggests using HCl (37%) under reflux or room temperature, with yields varying based on substituent reactivity . For example, ethyl 5-adamantylmethyl derivatives achieved 39% yield under reflux, while propargyl derivatives reached 64% at room temperature. Purification via recrystallization (monitored by melting point analysis, e.g., 221–223°C for compound 6k) and characterization via IR (e.g., 1730 cm⁻¹ for ester groups) and mass spectrometry (e.g., MH⁺ peaks) are critical . Adjust reaction stoichiometry and solvent systems (e.g., dioxane/water mixtures as in pyridazinone syntheses) to enhance stability of the sulfonyl chloride group .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine multiple techniques:
- Mass Spectrometry (MS) : Confirm molecular weight via MH⁺ peaks (e.g., MH⁺=432 for adamantyl derivatives) .
- Infrared (IR) Spectroscopy : Identify carbonyl (1670–1730 cm⁻¹) and sulfonyl chloride (~1370 cm⁻¹) stretches.
- NMR : Use ¹H/¹³C NMR in DMSO-d6 or CDCl3 to resolve pyrrolopyridine and ethanesulfonyl moieties. For example, pyrazolo-pyridine derivatives showed distinct aromatic proton signals at δ 7.5–8.0 ppm .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Sulfonyl chlorides are hygroscopic and prone to hydrolysis. Store under anhydrous conditions (desiccated, inert atmosphere) and avoid prolonged exposure to moisture. Safety protocols from analogous compounds recommend using personal protective equipment (PPE) and adhering to COSHH regulations for skin/eye irritation risks . Monitor stability via periodic HPLC analysis to detect hydrolysis byproducts.
Advanced Research Questions
Q. How can the reactivity of the sulfonyl chloride group be systematically assessed in aqueous versus anhydrous environments?
- Methodological Answer : Conduct kinetic studies in controlled solvent systems (e.g., DMF for anhydrous vs. buffered aqueous solutions). Use ¹H NMR to track hydrolysis rates by observing sulfonic acid formation. For example, in pyridazinone syntheses, aqueous KOH triggered cyclization, but anhydrous dioxane preserved reactive intermediates . Compare activation energies via Arrhenius plots under varying pH and temperature conditions.
Q. What strategies resolve contradictions in reported synthetic conditions for analogous compounds (e.g., HCl concentration vs. yield)?
- Methodological Answer : Perform a Design of Experiments (DOE) to isolate variables. For instance, in pyrazolo-pyridine syntheses, substituent steric effects (e.g., adamantyl vs. propargyl groups) significantly impacted yields despite identical HCl concentrations . Use response surface methodology to optimize temperature, HCl concentration, and reaction time. Validate with DFT calculations to model electronic effects on reaction pathways.
Q. How can this compound be applied in designing covalent inhibitors for enzymatic studies?
- Methodological Answer : The sulfonyl chloride group enables covalent binding to nucleophilic residues (e.g., lysine, cysteine). Design assays using fluorogenic substrates or MALDI-TOF MS to monitor enzyme inactivation kinetics. Reference copolymerization strategies (e.g., P(CMDA-DMDAAC)s) to conjugate the compound to polymeric carriers for targeted delivery . Validate specificity via competitive inhibition studies and X-ray crystallography of inhibitor-enzyme complexes.
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent stability profiles under identical storage conditions?
- Methodological Answer : Structural variations (e.g., electron-withdrawing groups on the pyrrolopyridine core) may alter sulfonyl chloride reactivity. For example, trifluoromethyl groups in 2-[(2-chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine enhance stability via steric shielding . Conduct accelerated degradation studies (40°C/75% RH) with LC-MS to identify degradation pathways. Cross-reference with thermal gravimetric analysis (TGA) to assess thermal stability thresholds.
Methodological Recommendations
- Synthesis : Optimize HCl concentration and reaction time based on substituent electronic effects .
- Characterization : Use hyphenated techniques (e.g., LC-MS/MS) for impurity profiling.
- Safety : Follow COSHH guidelines for handling irritants and hygroscopic materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
